Thalidomide-5'-C3-PEG2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-C3-PEG2-acid is a derivative of thalidomide, a compound historically known for its sedative and teratogenic effects. This derivative is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with a carboxylic acid. The PEG (polyethylene glycol) spacer enhances its water solubility, making it a valuable tool in biochemical research and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-C3-PEG2-acid involves the reaction of thalidomide with a PEG linker that has a terminal carboxylic acid group. The reaction typically requires the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5’-C3-PEG2-acid are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5’-C3-PEG2-acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo non-enzymatic hydrolysis, breaking down into its constituent parts.
Amide Bond Formation: Reacts with primary amine groups in the presence of activators to form stable amide bonds.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Amide Bond Formation: Requires activators like EDC or HATU and is usually conducted in organic solvents such as DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Major Products:
Hydrolysis Products: Breakdown products of the PEG linker and thalidomide.
Amide Bond Formation Products: Stable amide-linked conjugates with primary amines.
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-C3-PEG2-acid is primarily used in the development of PROTACs, which are designed to target and degrade specific proteins within cells. This compound has applications in:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, particularly in cancer research
Industry: Used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Thalidomide-5’-C3-PEG2-acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system. The PEG linker enhances solubility and facilitates the delivery of the compound to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide and Pomalidomide: Thalidomide derivatives with enhanced efficacy and reduced side effects.
Thalidomide-5-PEG2-Cl: Another PROTAC building block with a similar structure but different functional groups.
Uniqueness: Thalidomide-5’-C3-PEG2-acid is unique due to its PEG linker, which improves water solubility and facilitates its use in various biochemical applications. Its ability to form stable amide bonds with primary amines makes it a versatile tool in the synthesis of PROTACs and other complex molecules .
Eigenschaften
Molekularformel |
C21H24N2O8 |
---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H24N2O8/c24-17-6-5-16(19(27)22-17)23-20(28)14-4-3-13(12-15(14)21(23)29)2-1-8-30-10-11-31-9-7-18(25)26/h3-4,12,16H,1-2,5-11H2,(H,25,26)(H,22,24,27) |
InChI-Schlüssel |
GTGCYJYRVBGDPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.